![molecular formula C20H20N2O4 B11022327 (2R)-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11022327.png)
(2R)-{[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}(phenyl)ethanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-{[3-(4-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID is a complex organic compound that features a unique combination of an indole ring, a methoxy group, and a phenylethanoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[3-(4-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Propanoyl Group: The propanoyl group can be attached to the indole ring through acylation reactions using propanoyl chloride and a suitable base.
Coupling with Phenylethanoic Acid: The final step involves coupling the indole derivative with phenylethanoic acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[3-(4-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R)-2-{[3-(4-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-{[3-(4-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{[3-(4-HYDROXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID: Similar structure but with a hydroxyl group instead of a methoxy group.
(2R)-2-{[3-(4-CHLORO-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID: Contains a chloro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (2R)-2-{[3-(4-METHOXY-1H-INDOL-1-YL)PROPANOYL]AMINO}-2-PHENYLETHANOIC ACID imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.
Properties
Molecular Formula |
C20H20N2O4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(2R)-2-[3-(4-methoxyindol-1-yl)propanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C20H20N2O4/c1-26-17-9-5-8-16-15(17)10-12-22(16)13-11-18(23)21-19(20(24)25)14-6-3-2-4-7-14/h2-10,12,19H,11,13H2,1H3,(H,21,23)(H,24,25)/t19-/m1/s1 |
InChI Key |
NMJGGWUTYZPAAJ-LJQANCHMSA-N |
Isomeric SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)N[C@H](C3=CC=CC=C3)C(=O)O |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCC(=O)NC(C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11022244.png)
![Methyl 3-nitro-5-[(2,4,5-trichlorophenyl)carbamoyl]benzoate](/img/structure/B11022245.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022253.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide](/img/structure/B11022261.png)
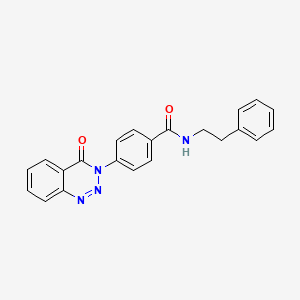
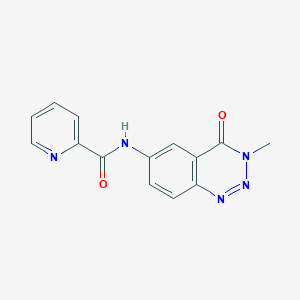
![1-(4-fluorobenzyl)-N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11022281.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(trifluoromethoxy)benzyl]butanamide](/img/structure/B11022288.png)
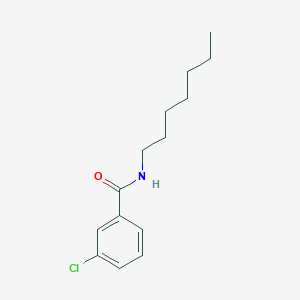
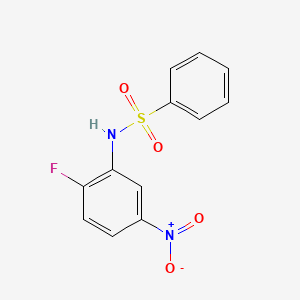
![N-(3-{bis[(4-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B11022310.png)

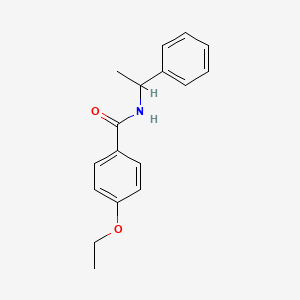
![2-(4-hydroxyphthalazin-1-yl)-N-{3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B11022334.png)
